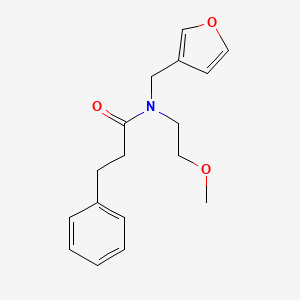

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide, also known as FMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP is a member of the phenylpropanoid family, which is known for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal and Antifungal Applications

A prodrug of DB75 (furamidine dihydrochloride), known for its efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria, demonstrates significant biological activity. The pharmacokinetics and metabolism studies in rat and monkey reveal its conversion to active metabolites, underlying its potential for oral bioavailability limitations due to first-pass metabolism. These studies elucidate the drug's extensive tissue binding and its predominant excretion via feces, highlighting its systemic bioavailability and metabolism pathways (Midgley et al., 2007).

Antibacterial and Antifungal Activities

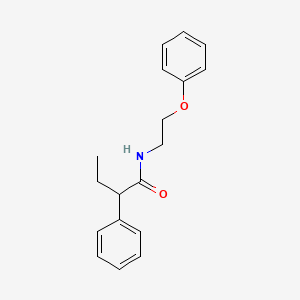

The synthesis and characterization of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives indicate their good antibacterial and antifungal activities. These derivatives, synthesized from commercially available starting materials, show promising biological activities, suggesting their potential in developing new antimicrobial agents (Velupillai et al., 2015).

Anti-plasmodial Activity

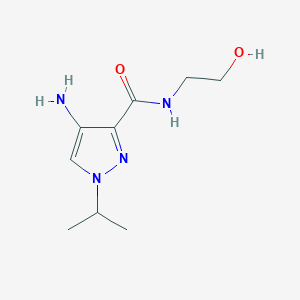

Investigations into N-acylated furazan-3-amine derivatives, including those related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide, have shown significant activity against Plasmodium falciparum strains. These studies reveal the crucial role of the acyl moiety in enhancing anti-plasmodial activity, offering insights into the structural relationships affecting biological efficacy (Hermann et al., 2021).

Antimicrobial Activity

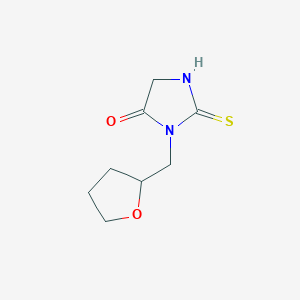

New series of pyrazole and imidazole derivatives incorporating the furan moiety have been synthesized and evaluated for their antimicrobial activity. The creation of these derivatives through the Mannich base method and their confirmed structures suggest potential applications in designing new antimicrobial agents (Idhayadhulla et al., 2012).

Anti-cancer and Anti-angiogenic Activities

Research into 3-arylaminobenzofuran derivatives shows significant in vitro and in vivo anticancer and antiangiogenic activities, indicating the potential of benzofuran derivatives in cancer treatment. The exploration of substituent effects on the benzofuran skeleton has led to the identification of compounds with potent antiproliferative activity, offering a foundation for further cancer therapeutic development (Romagnoli et al., 2015).

Eigenschaften

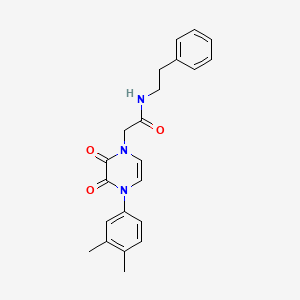

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-12-10-18(13-16-9-11-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-6,9,11,14H,7-8,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZBJVRXQUHNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)

![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)